Product packaging for 9-Isothiocyanatoacridine(Cat. No.:CAS No. 7620-46-4)

9-Isothiocyanatoacridine

Cat. No.: B1218491
CAS No.: 7620-46-4
M. Wt: 236.29 g/mol
InChI Key: NLSUMBWPPJUVST-UHFFFAOYSA-N
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Description

9-Isothiocyanatoacridine, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
The exact mass of the compound Acridine, 9-isothiocyanato- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218424. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2S B1218491 9-Isothiocyanatoacridine CAS No. 7620-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-isothiocyanatoacridine
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InChI

InChI=1S/C14H8N2S/c17-9-15-14-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NLSUMBWPPJUVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0064753
Record name 9-Isothiocyanatoacridine
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Molecular Weight

236.29 g/mol
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CAS No.

7620-46-4
Record name 9-Isothiocyanatoacridine
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Record name 9-Isothiocyanatoacridine
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Record name Acridine, 9-isothiocyanato-
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Synthesis and Advanced Chemical Modifications of 9 Isothiocyanatoacridine

Methodologies for the Preparation of 9-Isothiocyanatoacridine

The preparation of this compound relies on established synthetic pathways starting from readily available acridine (B1665455) precursors. The efficiency and purity of the final product are highly dependent on the chosen methodology and subsequent optimization.

The most common and classical method for synthesizing this compound involves the use of 9-chloroacridine (B74977) as the starting material. cas.czresearchgate.net This precursor is central to many synthetic routes for 9-substituted acridine derivatives. researchgate.netmdpi.comnih.govunco.edu The synthesis is typically achieved through a nucleophilic substitution reaction where the chlorine atom at the 9-position of the acridine ring is displaced by a thiocyanate (B1210189) group.

A well-documented procedure involves the reaction of 9-chloroacridine with a thiocyanate salt, such as silver thiocyanate (AgSCN). cas.cz The reaction is generally carried out in an anhydrous non-polar solvent like toluene. The use of an anhydrous environment is crucial to prevent the hydrolysis of the starting material and the product. Following the reaction, the crude this compound is purified, often by crystallization from a solvent like anhydrous acetone (B3395972), to yield the final product. cas.cz

Maximizing the yield and ensuring high purity are critical objectives in the synthesis of fine chemicals like this compound. azom.com Low yields can indicate process inefficiencies, while impurities can interfere with subsequent reactions or analytical applications. azom.com Purity levels of at least 95-98% are often required for acridine compounds used in specialized applications. epo.orggoogleapis.com

Several strategies can be employed to optimize the synthesis of this compound:

Reaction Kinetics and Conditions : A thorough understanding of the reaction kinetics allows for the fine-tuning of parameters such as temperature, reaction time, and reactant concentrations to maximize product formation and minimize the generation of byproducts. azom.comnih.gov

Quality of Reagents and Solvents : The use of high-quality raw materials and anhydrous solvents is essential to prevent unwanted side reactions, such as hydrolysis of the 9-chloroacridine precursor. azom.com

Systematic Optimization Methodologies : Formal optimization approaches like 'Design of Experiments' (DoE) can be more effective than traditional 'one-factor-at-a-time' (OFAT) methods. DoE allows for the systematic variation of multiple factors simultaneously to identify the optimal conditions for achieving the highest yield and purity. nih.gov

Derivatization Reactions at the Isothiocyanate Moiety

The isothiocyanate (-N=C=S) group in this compound is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the basis for its primary application as a derivatizing agent for molecules containing primary and secondary amine groups, such as amino acids and alkylamines.

The reaction of this compound with the amino group of amino acids or other amines results in the formation of thiourea (B124793) derivatives. This reaction is fundamental to its use as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of these biomolecules. academicjournals.orgnih.gov

When this compound reacts with amino acids, it forms N-(9-Acridinylthiocarbamoyl)amino acids, abbreviated as ATC-AA. cas.cz These derivatives exhibit strong fluorescence, which allows for the detection of nanomolar quantities of the corresponding amino acids. cas.czresearchgate.net Kinetic studies have shown that the reaction of this compound with amino acids is significantly faster (6 to 22 times) than the analogous reaction with phenyl isothiocyanate, a classical reagent used in protein sequencing. cas.cz

The synthesis of ATC-AA derivatives is typically performed under basic conditions to ensure the amino group of the amino acid is deprotonated and thus sufficiently nucleophilic. cas.cz A common procedure involves dissolving the amino acid in a buffered aqueous solution and adding the this compound dissolved in an organic solvent. cas.cznih.gov

Table 1: Reaction Conditions for the Synthesis of N-(9-Acridinylthiocarbamoyl)amino Acids (ATC-AA)

Parameter Condition Source
Reagents This compound, Amino Acid cas.cz
Solvent System Pyridine/Water or Acetonitrile (B52724)/Buffered Solution cas.cznih.gov
pH 8-9 (maintained with NaOH) cas.cz
Temperature 60 °C cas.cz
Reaction Time 1 hour cas.cz

This derivatization method has been successfully applied for the routine determination of amino acids in protein hydrolysates via isocratic HPLC with UV detection. nih.gov

Similar to its reaction with amino acids, this compound readily reacts with primary and secondary aliphatic amines to form N-(9-Acridinyl)-N'-alkylthioureas. oup.comsigmaaldrich.cn This reaction provides a basis for the fluorescent analysis of these amines. oup.com The high reactivity of the isothiocyanate group with both aliphatic and aromatic amines has been the subject of kinetic studies, which investigate the factors influencing the rate of this nucleophilic addition. researchgate.net The resulting thiourea derivatives are highly fluorescent, a property conferred by the acridine ring, enabling sensitive quantification.

The general reaction proceeds as follows:

Acridine-9-NCS + R-NH₂ → Acridine-9-NH-C(S)-NH-R

This derivatization is valuable in analytical chemistry for the determination of aliphatic amines in various matrices.

Reactions with Amines and Amino Acids

Kinetic Analysis of Isothiocyanate Reactivity Towards Nucleophiles

The reactivity of this compound towards nucleophiles has been a subject of detailed kinetic studies. The kinetics of the nucleophilic addition of various aliphatic and aromatic amines to this compound have been investigated using VIS spectroscopy. researchgate.net Research indicates that this compound reacts approximately two orders of magnitude faster than phenyl isothiocyanate. grafiati.com This enhanced reactivity is attributed to the strong electrophilic center at the isothiocyanate carbon atom. cas.cz

Kinetic studies on the reaction of this compound with amino acids have also been conducted. These studies reveal that the reaction is 6 to 22 times faster than the analogous reaction with phenyl isothiocyanate. cas.cz The rate of reaction with aliphatic amines is significantly influenced by steric effects. grafiati.com

The table below summarizes the kinetic findings for the reaction of this compound with various nucleophiles.

Nucleophile TypeKey Kinetic FindingsReference
Aliphatic and Aromatic AminesReaction is approximately 100 times faster than with phenyl isothiocyanate. Reaction rates are markedly affected by steric effects. researchgate.netgrafiati.com
Amino AcidsReaction is 6 to 22 times faster than with phenyl isothiocyanate. cas.cz

Formation of Quaternary Acridinium (B8443388) Salts and Thiourea Derivatives

The modification of this compound can lead to the formation of quaternary acridinium salts and various thiourea derivatives, which often exhibit interesting fluorescence properties. chempap.org

The reaction of 1,1-disubstituted 3-(acridin-9-yl)thioureas, derived from this compound and secondary amines, with methyl iodide in acetone leads to the formation of the corresponding S-methylisothiourea hydroiodides. cas.cz These thioureas with primary amino rests readily react with methyl iodide to produce S-methylisothiuronium iodides. chempap.org These iodides can then be deprotonated using a base like potassium carbonate in acetone to yield the corresponding free isothiourea bases. chempap.org

A notable method for forming a quaternary acridinium salt is the direct methylation of this compound. evitachem.com This can be achieved using methyl trifluoromethanesulfonate (B1224126) (methyl triflate), which results in the formation of 10-methyl-9-isothiocyanatoacridinium triflate with a high yield of 90%. evitachem.com This method is advantageous due to its mild reaction conditions. evitachem.com The resulting triflate salt is a derivative of the 10-methylacridinium (B81027) ion. cas.cz

Cyclocondensation and Heterocyclic Ring Formation Reactions

This compound is a valuable synthon for creating various nitrogen-containing heterocyclic systems through cyclocondensation reactions. For instance, acylthiosemicarbazides, prepared from the reaction of this compound with acylhydrazides, can undergo cyclization to form new five-membered nitrogen heterocycles. mdpi.com

These acylthiosemicarbazides can react with reagents like oxalyl chloride and dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield imidazolidine-4,5-diones and thiazolidin-4-ones, respectively. mdpi.com Intramolecular cyclization of these precursors under alkaline conditions can also lead to the formation of 1,2,4-triazoles. mdpi.com

Furthermore, the reaction of thioureas derived from this compound and primary amines with α-halocarbonyl compounds can lead to the formation of 2-(acridin-9-yl)imino-1,3-thiazolidin-4-ones. sav.sk However, depending on the steric bulk of the substituents, spiro compounds may be formed instead. sav.sk

Synthesis of 9-Guanidylacridine Derivatives

While direct synthesis of 9-guanidylacridine derivatives from this compound is not explicitly detailed in the provided context, the formation of thiourea and isothiourea derivatives serves as a foundational step towards such compounds. The conversion of a thiourea or isothiourea to a guanidine (B92328) is a known chemical transformation, often involving reaction with an amine in the presence of a coupling agent or a desulfurizing agent. The synthesis of N-(9-acridinylthiocarbamoyl)amino acids by reacting this compound with amino acids is a well-established procedure. cas.cz These thiourea derivatives are key intermediates for further transformations.

Structural Elucidation and Confirmation of Novel Derivatives

The structures of the novel derivatives synthesized from this compound are confirmed using a variety of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used extensively to determine the chemical structure of the synthesized compounds. sav.sk Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), PDQF-COSY (Phase-Sensitive Double-Quantum Filtered Correlation Spectroscopy), selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer), and NOE (Nuclear Overhauser Effect) difference experiments are employed to confirm the structure of methylated products and to study the conformation of the molecules. chempap.orgresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups in the synthesized molecules. sav.sk For example, in triazole derivatives, the presence of an N-H absorption and a C=S absorption can be observed, while the absence of an S-H band can help distinguish between tautomeric forms. mdpi.com

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds. sav.sk

UV-Vis Spectroscopy : UV-Vis spectroscopy is utilized to study the electronic absorption properties of the derivatives. mdpi.com

X-ray Crystallography : This technique provides definitive structural information, including bond lengths and angles, and helps in understanding the three-dimensional arrangement of atoms in the crystalline state. evitachem.com

Quantum Chemical Calculations : Methods like AM1 and ab initio calculations are used to determine the most energetically stable conformations and tautomeric forms of the synthesized molecules. chempap.orgresearchgate.net

These comprehensive analytical methods ensure the accurate structural characterization of the diverse range of heterocyclic compounds derived from this compound.

Advanced Spectroscopic Techniques for Structural Characterization

The precise structure of this compound and its derivatives is confirmed through a combination of advanced spectroscopic techniques. chemicalpapers.com These methods provide detailed information about the molecular framework, functional groups, and the connectivity of atoms. solubilityofthings.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in elucidating the structure of these acridine compounds. chemicalpapers.com In derivatives of this compound, the chemical shifts of protons and carbons in the acridine ring system are carefully analyzed. For instance, in certain 1-acyl-4-(acridin-9-yl)thiosemicarbazides, the carbon of the acridine moiety (C-9') bound to the nitrogen resonates around 134 ppm, which is characteristic of a bond to an sp³-hybridized nitrogen. mdpi.com The proton signals for NH groups in related structures typically appear in the downfield region of 12–14 ppm. mdpi.com Two-dimensional NMR techniques, such as HSQC and HMBC, are instrumental in assigning the full ¹³C signal spectrum by correlating proton and carbon signals. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the characteristic functional groups within these molecules. pressbooks.pubgia.edu The isothiocyanate (-N=C=S) group in this compound exhibits a strong and characteristic absorption band. spectroscopyonline.com In derivatives like 1,2,4-triazoles formed from this compound, the IR spectra show an NH absorption in the range of 3424–3427 cm⁻¹ and a C=S absorption between 1239–1353 cm⁻¹. mdpi.comnih.gov The absence of bands in the 2550–2600 cm⁻¹ range, which would be typical for an S-H bond, can help in distinguishing between tautomeric forms. mdpi.comnih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity. youtube.com The structure of O-methyl-S-allyl-N-(2- and 4-substituted 9-acridinyl)iminothiocarbonates, synthesized from 9-isothiocyanatoacridines, was corroborated by mass spectra along with other spectroscopic data. chemicalpapers.com

Fluorescence Spectroscopy: Acridine derivatives are known for their fluorescent properties. cas.cz The fluorescence emission spectra of N-(9-Acridinylthiocarbamoyl)amino acids, derived from this compound, are measured at an excitation wavelength of approximately 396 nm, with emission observed around 456 nm. cas.cz The high relative fluorescence of these derivatives makes them suitable for sensitive detection methods. cas.cz

Table 1: Spectroscopic Data for this compound Derivatives

Compound Class Spectroscopic Technique Key Observations Reference
1-Acyl-4-(acridin-9-yl)thiosemicarbazides ¹³C NMR C-9' of acridinyl moiety at ~134 ppm. mdpi.com
1-Acyl-4-(acridin-9-yl)thiosemicarbazides ¹H NMR NH signals in the 12–14 ppm region. mdpi.com
1,2,4-Triazole derivatives IR Spectroscopy NH absorption at 3424–3427 cm⁻¹, C=S absorption at 1239−1353 cm⁻¹. mdpi.comnih.gov
N-(9-Acridinylthiocarbamoyl)amino acids Fluorescence Spectroscopy Excitation at ~396 nm, Emission at ~456 nm. cas.cz
Substituted N-Acridinyliminothiocarbonates Mass Spectrometry Used for structural corroboration. chemicalpapers.com

Regioselectivity and Tautomerism Investigations in Derivatization

The chemical behavior of this compound in derivatization reactions is often governed by the principles of regioselectivity and the potential for tautomerism in the resulting products.

Regioselectivity: Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. youtube.comyoutube.com In the synthesis of 1-acyl-4-(acridin-9-yl)thiosemicarbazides, the reaction between acylhydrazides and this compound proceeds regioselectively, with the reaction occurring at the N-2 position of the acylhydrazides. mdpi.com Similarly, the reaction of (acridin-9-yl)hydrazine with benzoyl isothiocyanate shows regioselectivity, with only the N-2 of the hydrazine (B178648) attacking the isothiocyanate. mdpi.com The study of cyclization reactions of these thiosemicarbazides with various reagents to form five-membered heterocyclic rings also highlights the complexity and importance of regioselectivity in determining the final product structure. mdpi.comnih.gov

Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The derivatives of this compound often exhibit tautomerism. For example, 1-(acridin-9-yl)-4-benzoyl-thiosemicarbazide is known to exist in a 9',10'-dihydro-acridine tautomeric form. mdpi.com This is evidenced by diagnostically shielded signals for specific carbon atoms (C-4' at 116.8 ppm and C-5' at 118.3 ppm) in the ¹³C NMR spectrum. mdpi.com Similarly, thiosemicarbazides derived from acridin-9-yl hydrazine and various isothiocyanates can exist as an equilibrium of different tautomers in solution. researchgate.net The investigation of 1,2,4-triazoles derived from these precursors also involves considering the possibility of thione-thiol tautomerism, although IR data often indicates the predominance of the thione form in the solid state. mdpi.comnih.gov The interplay between different tautomeric forms can be influenced by factors such as the solvent and temperature. rsc.org

Table 2: Regioselectivity and Tautomerism in this compound Derivatives

Reaction/Compound Type Phenomenon Observation Reference
Acylhydrazides + this compound Regioselectivity Reaction occurs at the N-2 of the acylhydrazide. mdpi.com
(Acridin-9-yl)hydrazine + Benzoyl isothiocyanate Regioselectivity Attack occurs from N-2 of the hydrazine. mdpi.com
1-(Acridin-9-yl)-4-benzoyl-thiosemicarbazide Tautomerism Exists as the 9',10'-dihydro-acridine tautomer. mdpi.com
Acridinyl Thiosemicarbazides Tautomerism Exhibit equilibria between different tautomeric forms in solution. researchgate.net
1,2,4-Triazole derivatives Tautomerism Thione form is observed to be predominant based on IR spectra. mdpi.comnih.gov

Applications in Chemical Biology and Analytical Research

Development and Characterization of Fluorescent Probes

The intrinsic fluorescence of the acridine (B1665455) moiety, coupled with the reactive nature of the isothiocyanate group, makes 9-Isothiocyanatoacridine a valuable precursor for creating targeted fluorescent probes. These probes are instrumental in elucidating the structure and function of various biological molecules.

The fundamental design of fluorophores based on this compound hinges on two key components: the acridine nucleus, which serves as the fluorophore, and the isothiocyanate group (-N=C=S), which acts as a reactive handle. The acridine core is a planar, heterocyclic aromatic system that exhibits strong fluorescence, the characteristics of which can be sensitive to the local microenvironment, such as polarity. rsc.org

The isothiocyanate group readily reacts with primary amines, such as the N-terminus of peptides or the side chain of lysine (B10760008) residues, to form a stable thiourea (B124793) linkage. This covalent labeling strategy allows for the specific attachment of the fluorescent acridine tag to target biomolecules. The design, therefore, leverages the combination of a robust fluorescent reporter with a functional group capable of targeted conjugation, enabling the creation of specific probes for biological investigations.

The ability of this compound to label peptides and proteins is crucial for structural analysis. nih.gov By reacting with primary amino groups, the compound can be used to fluorescently tag proteins, allowing for their visualization and quantification. The fluorescence properties of the attached acridine label can provide information about the protein's conformation and its interactions with other molecules. nih.gov For instance, changes in the fluorescence emission spectrum can indicate alterations in the local environment of the labeled site, signaling conformational changes or binding events. This makes it a useful tool in studying protein folding and protein-protein interactions.

The planar acridine ring of this compound and its derivatives is capable of intercalating between the base pairs of double-stranded DNA (dsDNA). nih.govthermofisher.com This interaction mode is a cornerstone of its application in nucleic acid studies. When an acridine-based molecule intercalates into the DNA helix, its fluorescence properties are often significantly altered, typically resulting in an enhancement of fluorescence intensity. nih.gov

This phenomenon is exploited for the detection and quantification of nucleic acids. nih.govmdpi.comresearchgate.net Furthermore, by measuring the changes in fluorescence upon binding, researchers can determine the binding affinity and stoichiometry of the interaction between the acridine derivative and the nucleic acid. These studies are vital for understanding the mechanisms of drug-DNA interactions and for the development of new therapeutic agents that target nucleic acids. nih.govmdpi.comresearchgate.net

Research into the derivatives of this compound, such as acridin-9-ylthioureas and their S-methylated products, has revealed opportunities for creating probes with enhanced fluorescent properties. chempap.orgresearchgate.net Acridin-9-ylthioureas are synthesized through the reaction of this compound with primary amines. chempap.org Subsequent methylation of these thioureas yields 1-(acridin-9-yl)-3-alkyl-S-methylisothiuronium iodides. chempap.orgresearchgate.net

Studies have shown that these S-methylated products exhibit a significant increase in fluorescence intensity, approximately one order of magnitude greater than their corresponding thiourea precursors. chempap.orgresearchgate.net This enhancement is attributed to an improved conjugation of the amino rests with the acridinium (B8443388) skeleton. researchgate.net The fluorescence emission maxima of these derivatives are typically observed in the 450-480 nm range. researchgate.net

Fluorescence Emission Data for Methylated Acridin-9-ylthiourea Derivatives
CompoundSubstituent (R)Emission Max (λem), nmRelative Fluorescence Intensity (F/Fo)
VaMethyl47118.5
VbEthyl47315.4
VcIsopropyl47414.0
VdButyl47315.5
VeCyclohexyl47513.5
VfPhenyl4564.2
Note: Data corresponds to 1-(acridin-9-yl)-3-alkyl/aryl-S-methylisothiuronium iodides. Relative fluorescence intensity (F/Fo) is compared to the maximum fluorescence intensity of this compound (Fo) at 446 nm in acetonitrile (B52724).[ chempap.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG06aGyzjtLBdCTyLAW_BFImbeoo8NeyKC80yUhD_ZKGnfsQSz4MJK7O9hMS7e0ILSmnOp0uLd2frAJBOwoZQMW4V8m3BP6bGoTACsp9LrasBjm63-bGs07rXQDAKcaGAcI3yuM_U-TPckQsSzB3A%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG8GHQTQPXjMYls5V55K5F6-9L8s1ZsClTMu49P8Ss1MsW0sswK0lPALNeUFg_ISZ09b_pADrZB89KRoElrYLmPex9GYdKn1dXB_cijDNMMDHeh9x3ZZLbWg8vVlX4SV9PfNlT3M2sixOl14S5KOT51aY4RoRewVSg8jeMuDKCKWJRVO8ih_Nn-aQmWpxxqg3ED9LtgTV_vRA0Vww5Zdq_eflm-FR9Jh_mF2DkMUzstvuB0kyQsdyBVviTvsGFl9LbY)]

High-Performance Liquid Chromatography (HPLC) Derivatization Reagent

Beyond its use in fluorescence microscopy and spectroscopy, this compound serves as a critical reagent for the chemical derivatization of analytes for HPLC, enhancing their detection and separation.

This compound is employed as a pre-column derivatization reagent for the analysis of amino acids in protein hydrolysates and other complex biological fluids. nih.govnih.gov In this method, the reagent is added to a buffered solution of amino acids before injection into the HPLC system. nih.gov The isothiocyanate group reacts with the amino groups of the amino acids to form N-(9-acridinylthiocarbamoyl)amino acid derivatives. nih.gov

This derivatization step offers several advantages for HPLC analysis. who.intnih.govspringernature.combevital.no Firstly, it attaches a chromophore (the acridine group) to the amino acids, which are often otherwise difficult to detect using standard UV-Vis detectors. The resulting derivatives can be detected by UV absorption, for example at 280 nm. nih.gov Secondly, the derivatization process can improve the chromatographic properties of the amino acids, leading to better separation on a reversed-phase column. researchgate.net A key advantage of this method is its simplicity; the derivatization is carried out by adding the reagent dissolved in acetonitrile to the amino acid solution, and subsequent extraction of excess reagent is not required. nih.gov The resulting derivatives are then separated using a single isocratic HPLC analysis. nih.gov This makes the method reproducible and suitable for routine determination of amino acids. nih.gov

Summary of HPLC Derivatization Method
ParameterDescription
ReagentThis compound
AnalyteAmino acids in protein hydrolysates
ReactionPre-column derivatization to form N-(9-acridinylthiocarbamoyl)amino acids
HPLC ModeIsocratic
DetectionUV at 280 nm
Key AdvantageSimple procedure without extraction of excess reagent nih.gov

Method Development and Validation for Analytical Sensitivity and Reproducibility

The primary application of this compound in analytical research is as a pre-column derivatization reagent for the analysis of amino acids by high-performance liquid chromatography (HPLC). nih.gov The isothiocyanate group reacts with the primary or secondary amine groups of amino acids to form stable N-(9-acridinylthiocarbamoyl)amino acid derivatives. This process attaches the UV-active and fluorescent acridine chromophore to the amino acids, many of which lack a strong native chromophore, thereby enhancing their detectability. nih.gov

A reproducible method has been developed for the routine determination of amino acids in protein hydrolysates. nih.gov In this method, derivatization is achieved by adding this compound dissolved in dry acetonitrile to a buffered solution of amino acids. A key advantage of this procedure is that it does not require a subsequent extraction step to remove excess reagent. nih.gov The resulting derivatives are then separated using a single isocratic HPLC analysis and detected by UV spectrophotometry at 280 nm. nih.gov

The validation of an analytical method is crucial to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). While the method using this compound has been described as reproducible, detailed quantitative validation data is not extensively available in the cited literature. nih.gov However, the typical parameters assessed during the validation of such HPLC methods are well-established.

Table 1: Chromatographic Conditions for Analysis of N-(9-acridinylthiocarbamoyl)amino acids

This table is based on the isocratic HPLC method described in the literature. nih.gov

ParameterCondition
Derivatization Reagent This compound
Reaction Forms N-(9-acridinylthiocarbamoyl)amino acids
Separation Mode High-Performance Liquid Chromatography (HPLC)
Elution Isocratic
Detection UV Spectrophotometry at 280 nm

Table 2: Typical Validation Parameters for HPLC-Based Amino Acid Analysis

This table outlines standard parameters for method validation. Specific performance data for the this compound method are not detailed in the available research.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity and resolution from other components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) typically < 2-3%.
Accuracy The closeness of test results obtained by the method to the true value.Recovery studies typically within 98-102%.

Role in Biological Imaging and Biomolecule Detection Systems

While specific, widespread applications of this compound in biological imaging and biomolecule detection systems are not extensively documented in peer-reviewed literature, its chemical structure suggests a strong potential for such uses. This potential is derived from the combination of its two key functional moieties: the acridine ring system and the isothiocyanate group.

The acridine core is a well-known fluorophore, a class of molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This property is fundamental to fluorescence microscopy and other fluorescence-based detection methods used in biological research. Acridine derivatives are known to exhibit changes in their fluorescent properties based on their local environment, which can be exploited for sensing applications.

The isothiocyanate (-N=C=S) group is a highly reactive functional group that readily forms stable thiourea bonds with primary amines, such as the N-terminus of proteins or the epsilon-amino group of lysine residues. This reactivity makes isothiocyanates, like the well-known Fluorescein isothiocyanate (FITC), common reagents for covalently labeling proteins, antibodies, and other biomolecules with a fluorescent tag.

Therefore, this compound is chemically designed to act as a fluorescent labeling reagent. By reacting it with a biomolecule of interest, one can covalently attach the acridine fluorophore, enabling the detection and visualization of that biomolecule. Potential applications could include:

Fluorescent Labeling of Proteins: Tagging purified proteins for use in immunoassays or protein interaction studies.

Cellular Imaging: While requiring assessment for cell permeability and cytotoxicity, it could potentially be used to label specific cellular structures or proteins for visualization by fluorescence microscopy.

Biomolecule Detection: Use in developing fluorescent probes where the binding of the labeled biomolecule to a target results in a detectable change in the fluorescence signal.

Table 3: Potential Biomolecule Targets for this compound Labeling

This table is based on the known reactivity of the isothiocyanate functional group.

Biomolecule ClassTarget Functional GroupPotential Application
Proteins/Peptides N-terminal α-amino groupProtein tracking, quantification
Proteins/Peptides ε-amino group of Lysine residuesStructural analysis, localization studies
Aminoglycosides Amino groupsDetection of antibiotics
Amino-modified Nucleic Acids Primary aminesLabeling DNA/RNA probes

Investigation of Molecular and Cellular Mechanisms of Action

DNA Interaction Mechanisms

The biological activity of 9-Isothiocyanatoacridine is closely linked to its direct and indirect interactions with cellular DNA. Its planar acridine (B1665455) structure is a key feature that facilitates these interactions, leading to the disruption of essential cellular processes.

The primary mechanism by which this compound and other acridine derivatives interact with DNA is through intercalation. researchgate.net This process involves the insertion of the planar, aromatic ring system of the acridine molecule between the base pairs of the DNA double helix. researchgate.netdntb.gov.ua This mode of binding is favored by the flat structure of the acridine skeleton. researchgate.net Non-covalent interactions, such as van der Waals forces, typically stabilize the intercalated complex. biorxiv.org

Upon intercalation, the DNA structure undergoes significant conformational changes. A common observation is the unwinding and elongation of the DNA helix to accommodate the inserted molecule. biorxiv.org This distortion can interfere with the normal functions of DNA. While intercalation is considered the dominant binding mode for many planar molecules, other interactions like groove binding are also possible. biorxiv.orgnih.gov Groove binding involves the molecule fitting into the major or minor grooves of the DNA helix, causing minimal structural perturbation compared to intercalation. biorxiv.org For acridine derivatives, the specific binding mode and its stability can be influenced not only by the planar ring system but also by the nature of the side groups attached to it. researchgate.net

By binding to DNA and altering its structure, this compound can significantly interfere with fundamental cellular processes like DNA replication and transcription. nih.govlibretexts.org Both replication and transcription require the partial unwinding of the DNA double helix to allow enzymes access to the nucleotide sequence. libretexts.orgopenaccessjournals.com DNA replication involves the complete separation of the two strands to serve as templates for new DNA synthesis, a process carried out by enzymes such as DNA polymerase. libretexts.orgwou.edu Transcription similarly requires strand separation for RNA polymerase to synthesize an RNA copy from a DNA template. libretexts.org

The presence of an intercalated molecule like this compound can act as a physical barrier, obstructing the progression of the replication and transcription machinery along the DNA template. nih.gov This can lead to a stall or blockage of DNA and RNA polymerases, thereby inhibiting the synthesis of new DNA and RNA molecules. nih.gov Such interference with the genetic flow of information is a key component of the compound's cytotoxic effects.

Beyond direct physical obstruction, this compound can also exert its effects by targeting enzymes that regulate DNA topology, such as topoisomerases. upol.cz Topoisomerases are crucial enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication and transcription. phcogrev.comnih.gov They function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other before resealing the break. nih.gov

Certain compounds, known as topoisomerase inhibitors, can disrupt this catalytic cycle. nih.gov These inhibitors are broadly classified into two groups: catalytic inhibitors, which prevent the enzyme from binding to DNA, and topoisomerase poisons, which stabilize the transient covalent complex formed between the enzyme and the cleaved DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering cell death pathways. nih.govnih.gov Acridine derivatives have been noted for their potential to act as topoisomerase II inhibitors. upol.cz

Cellular Responses and Apoptosis Induction (In Vitro Studies)

In vitro studies using cancer cell lines have provided insight into the cellular consequences of treatment with this compound, highlighting its cytotoxic mechanisms and the role of intracellular factors.

This compound (AcITC) has demonstrated significant cytotoxic activity against various leukemia cell lines. upol.cznih.gov In studies involving the human chronic myeloid leukemia cell line K562, the compound was shown to be cytotoxic with a half-maximal inhibitory concentration (IC50) in the micromolar range. upol.cz Similarly, it exhibited cytotoxic effects against the L1210 murine leukemia cell line. nih.gov

The primary mechanism of this cytotoxicity involves the induction of apoptosis, or programmed cell death. upol.cznih.gov This is characterized by distinct morphological changes in the cells and the fragmentation of their DNA. upol.cz Further investigation into the cellular effects revealed that treatment with AcITC can lead to an arrest of the cell cycle in the G2/M phase, which is a common cellular response to DNA damage before the onset of apoptosis. nih.gov

Table 1: Cytotoxicity of this compound in K562 Leukemia Cells This interactive table summarizes the reported IC50 value for this compound.

Cell Line Compound Incubation Time IC50 Value (µM) Citation

The cytotoxic effect of this compound is intricately linked to its interaction with intracellular thiols, particularly glutathione (B108866) (GSH). upol.cznih.gov The isothiocyanate group of AcITC is highly reactive towards sulfhydryl (-SH) groups, leading to a reaction with and depletion of the intracellular glutathione pool. upol.cznih.gov

The level of intracellular glutathione appears to be a critical determinant of the mode of cell death following exposure to the compound. upol.cz Studies have shown that apoptosis is induced in leukemia cells under conditions where intracellular glutathione is only partially depleted. upol.cz However, if the dose of this compound is high enough to cause a complete depletion of the intracellular glutathione pool, the mode of cell death switches from apoptosis to necrosis. upol.cz This suggests that the cellular redox environment, heavily influenced by the glutathione status, plays a crucial role in modulating the downstream pathways that lead to cell death. upol.cznih.gov While the compound's primary interaction may be with -SH groups on the cell surface, its subsequent effect on intracellular glutathione levels is key to its apoptotic or necrotic outcome. nih.gov

Induction of Apoptosis and Associated Signaling Cascades (e.g., Caspases, PARP)

This compound (AcITC) has been identified as an inducer of apoptosis in certain cancer cells. Studies on the human chronic myeloid leukemia cell line (K562) revealed that AcITC can trigger programmed cell death, which was confirmed by observing morphological changes and DNA fragmentation in the cells. upol.cz The induction of apoptosis by AcITC appears to be dependent on the intracellular concentration of glutathione; at doses that only partially decrease glutathione levels, apoptosis is the primary mode of cell death. upol.cz However, excessive doses that lead to the complete depletion of the intracellular glutathione pool result in necrosis rather than apoptosis. upol.cz

Apoptosis is a highly regulated process executed by a family of cysteine proteases known as caspases. The process typically involves initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7). researchgate.netresearchgate.net Once activated, executioner caspases cleave a variety of cellular substrates, leading to the characteristic features of apoptosis. researchgate.net One of the key substrates of executioner caspases, particularly caspase-3 and -7, is Poly(ADP-ribose) polymerase (PARP). nih.gov The cleavage of the 116-kDa PARP-1 protein into an 89-kDa and a 24-kDa fragment is a well-established hallmark of apoptosis. nih.govsemanticscholar.org This cleavage inactivates PARP, preventing DNA repair and facilitating the apoptotic process. semanticscholar.org While the general mechanism of isothiocyanate-induced apoptosis can involve caspase activation, specific studies detailing the activation of particular caspases or the cleavage of PARP directly by this compound are not extensively documented in the available research. researchgate.netmdpi.com

Cell Cycle Arrest and Regulation (e.g., G2/M phase)

The mechanism of action for many anticancer drugs, including those based on the acridine scaffold, involves the disruption of the cell cycle. frontiersin.org Several derivatives of 9-aminoacridine (B1665356) have been shown to induce cell cycle arrest, particularly at the G2/M transition phase. frontiersin.orgtandfonline.com For instance, certain bis(9-aminoacridine-4-carboxamides) cause G2/M arrest in human leukemic CCRF-CEM cells. acs.org Similarly, a study on acridine–triazole–pyrimidine hybrids demonstrated a significant increase in the population of MCF7 and DU-145 cancer cells in the G2/M phase following treatment. tandfonline.com

Another related compound, 9-aminoacridine (9-AA), was found to suppress the G2/M cell-cycle arrest induced by the DNA-damaging agent camptothecin. oup.comoup.com This suggests that different acridine derivatives can modulate cell cycle checkpoints in complex ways. While these findings point to the G2/M phase as a common target for acridine-based compounds, direct evidence specifically demonstrating that this compound causes cell cycle arrest at the G2/M phase has not been prominently reported in the reviewed literature.

Antimicrobial Activity Mechanisms (In Vitro and Microbial Models)

Disruption of Bacterial Cell Membrane Integrity

A proposed mechanism for the antimicrobial action of some acridine compounds is the disruption of the bacterial cell membrane. umn.eduresearchgate.net Many antimicrobial peptides capitalize on electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids. acs.org Certain synthetic acridine derivatives are believed to function as cationic amphiphiles, which allows them to penetrate and disrupt the integrity of the bacterial membrane, ultimately leading to cell death. umn.edu

Furthermore, conjugates of acridines with peptides have been developed that exhibit a dual mechanism of action, involving both membrane disruption and targeting of intracellular components like DNA. researchgate.net While this mechanism is established for the broader class of acridine compounds, specific studies confirming that this compound itself exerts its antimicrobial effect by directly disrupting bacterial cell membrane integrity are limited. acs.orgnih.gov

Generation of Reactive Oxygen Species (ROS) in Microorganisms

The generation of reactive oxygen species (ROS) is a known antimicrobial mechanism for certain classes of compounds. nih.gov Some acridine derivatives, such as imidazoacridinones, have been shown to act as photosensitizers, producing highly reactive oxygen species like superoxide (B77818) anions and singlet oxygen upon activation by light. mdpi.com This photodynamic activity makes ROS highly toxic to microbial cells, where they can damage multiple targets including proteins, lipids, and nucleic acids. mdpi.comresearchgate.net

While the generation of ROS is a confirmed mechanism for these specific photo-activated acridines, there is no direct evidence from the available research to indicate that this compound induces the generation of ROS in microorganisms as part of its standard antimicrobial activity without photoactivation. mdpi.com

Inhibition of Essential Bacterial Enzymes and Biosynthetic Pathways

The isothiocyanate functional group is known to be highly reactive, and this reactivity is key to its biological effects, including antimicrobial action. researchgate.net Isothiocyanates can inhibit essential bacterial enzymes, which is a potential mechanism for their antimicrobial properties. nih.govnih.gov For example, allyl isothiocyanate has been shown to inhibit the enzymes thioredoxin reductase and acetate (B1210297) kinase in Escherichia coli O157:H7. nih.gov The antimicrobial activity of isothiocyanates is often attributed to their reaction with thiol groups in proteins, leading to the inhibition of critical enzyme functions. frontiersin.org

For acridine derivatives, research on 9-oxo and 9-thioacridines has suggested that their antimicrobial activity may be linked to the inhibition of RNA synthesis, a mechanism that did not correlate with DNA intercalation. nih.gov While these findings suggest plausible mechanisms, specific bacterial enzymes or biosynthetic pathways that are directly inhibited by this compound have not been explicitly identified in the reviewed scientific literature.

Other Investigated Biological Activities

Beyond the mechanisms detailed above, research has identified other significant biological activities for this compound and its derivatives.

Antimycobacterial Activity Derivatives of this compound have shown significant promise as antimycobacterial agents. Specifically, isothiourea hydroiodides and dimethylisothiourea iodides synthesized from this compound demonstrated remarkable biological activity against Mycobacterium tuberculosis. cas.cz

Cytotoxic Activity this compound has demonstrated cytotoxic effects against cancer cells. In a study using the human chronic myeloid leukemia cell line K562, the compound exhibited significant cytotoxicity. upol.cz

Mechanistic Insights into Antimalarial Action

The antimalarial properties of this compound are linked to its interaction with glutathione (GSH), a critical component of the antioxidant defense system of the malaria parasite, Plasmodium falciparum. The parasite's life cycle within human red blood cells generates significant oxidative stress. Consequently, the parasite is highly dependent on its GSH-based antioxidant pathways for survival and replication.

Research indicates that this compound, like other isothiocyanates, has a high reactivity towards thiols, the functional group in glutathione. pnas.org Studies on the compound's cytotoxicity have demonstrated its ability to alter intracellular levels of glutathione. pnas.org This depletion of the intracellular glutathione pool is a key aspect of its mechanism. By disrupting the parasite's primary defense against oxidative damage, this compound likely induces a state of overwhelming oxidative stress, leading to cellular damage and, ultimately, parasite death.

Further mechanistic studies have shown that this interaction can trigger apoptosis, or programmed cell death. pnas.org The induction of apoptosis is observed when the intracellular glutathione is decreased but not completely depleted. nih.gov This suggests a controlled cellular response to the chemical stress induced by the compound. However, excessive doses that lead to a complete depletion of the glutathione pool may result in necrosis instead of apoptosis. nih.gov

The essential role of glutathione metabolism in P. falciparum makes it a viable target for antimalarial drugs. The inhibition of glutathione-dependent enzymes is a known mechanism for other antimalarial compounds. This body of research supports the hypothesis that the primary antimalarial action of this compound is centered on the disruption of the parasite's redox homeostasis through its interaction with glutathione.

Research into Effects on Neurodegenerative Disease-Relevant Pathways

The therapeutic potential of the acridine scaffold, the core structure of this compound, has been explored in the context of several neurodegenerative diseases, which are often characterized by the misfolding and aggregation of specific proteins. nih.govnih.gov

In Alzheimer's disease, the key pathological hallmarks are the formation of extracellular plaques of amyloid-β (Aβ) peptides and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. nih.gov Research into acridine derivatives has shown their potential to interfere with these processes. Studies have demonstrated that the planar structure of the 9-aminoacridine core is important for anti-amyloid activity. nih.gov Certain derivatives have been found to inhibit the aggregation of amyloid proteins, suggesting a potential mechanism for therapeutic intervention. nih.gov

Prion diseases, such as Creutzfeldt-Jakob disease, are another class of neurodegenerative disorders characterized by protein misfolding, where the normal cellular prion protein (PrPC) converts to a disease-causing isoform (PrPSc). pnas.orgnih.gov Acridine derivatives have been identified as a class of compounds capable of inhibiting the formation of PrPSc in infected cell cultures. pnas.orgnih.gov Compounds like quinacrine, an acridine derivative, have shown efficacy in clearing PrPSc from cells. nih.govmdpi.com The mechanism is thought to involve the stabilization of the normal PrPC conformation or interference with the conversion process. pnas.orgnih.gov The side chain at the 9-position of the acridine ring has been noted as important for mediating this inhibitory activity. pnas.orgnih.gov

While the broader class of acridine derivatives shows promise in targeting pathways relevant to neurodegenerative diseases, specific research detailing the direct effects of This compound on amyloid-β, tau, or prion protein aggregation is not extensively documented in current scientific literature. However, the established anti-amyloid and anti-prion activities of its parent scaffold, 9-aminoacridine, and other related derivatives, suggest that this compound could potentially share similar mechanistic pathways. nih.govresearchgate.net The reactive isothiocyanate group at the 9-position could offer a distinct mode of interaction with the target proteins, a possibility that warrants further specific investigation.

Structure Activity Relationship Sar Studies

Elucidating Structural Determinants for DNA Binding Affinity and Specificity

The planar aromatic system of the acridine (B1665455) core is a key structural feature that allows these molecules to intercalate between the base pairs of DNA. mdpi.comresearchgate.net This interaction is a primary mechanism for their biological activity. The affinity and specificity of this binding are influenced by various structural modifications.

For instance, the introduction of electron-withdrawing groups, such as -Cl, -NO2, -F, and -Br, has been shown to favor both DNA binding and anticancer activity in some acridine derivatives. mdpi.com Conversely, electron-donating groups like -OH and -OCH3 tend to result in more moderate activity. mdpi.com The planarity of the acridine ring system is essential for effective intercalation into the DNA double helix. oup.com Any structural changes that disrupt this planarity can lead to a decrease in DNA binding and, consequently, reduced biological activity. oup.com

Quantitative structure-activity relationship (QSAR) studies on phenylacridine derivatives have highlighted the importance of steric and volumetric parameters in determining DNA binding affinity. crimsonpublishers.comcrimsonpublishers.com These studies suggest that factors such as approximate surface area and surface tension, along with hydrophobicity and polarizability, are dominant in modeling the DNA binding of these compounds. crimsonpublishers.comcrimsonpublishers.com

Furthermore, the addition of side chains to the acridine nucleus can modulate DNA binding affinity. For example, studies on N-(9-acridinylthiocarbamoyl)amino acids, which are derivatives of 9-isothiocyanatoacridine, have shown that the nature of the amino acid side chain influences the DNA binding constant. The binding affinity of these derivatives was found to increase with the hydrophobicity of the amino acid residue, with N-(9-acridinylthiocarbamoyl)tryptophan exhibiting the highest binding affinity. researchgate.net

Table 1: DNA Binding Affinity of Acridine Derivatives

Compound Modification DNA Binding Constant (Kb) Reference
(acridin-4-yl)benzohydrazide (3b) Fluoro-substituted 3.18 × 10³ M⁻¹ mdpi.com
N-(9-acridinylthiocarbamoyl)glycine Glycine side chain 1.4 × 10⁵ M⁻¹ researchgate.net
N-(9-acridinylthiocarbamoyl)tryptophan Tryptophan side chain 2.9 × 10⁶ M⁻¹ researchgate.net
Acridine-9-carboxylic acid Carboxylic acid at C9 Affinity for duplex ds26 nih.gov
2-(Acridine-9-carboxamide)acetic acid Glycine spacer Higher affinity for G-quadruplexes nih.gov

Correlation between Molecular Structure and Fluorescence Quantum Yield

Acridine derivatives, including this compound, are known for their fluorescent properties, which are highly sensitive to their chemical environment and molecular structure. clockss.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is significantly influenced by substituents on the acridine ring. clockss.orgresearchgate.net

Electron-donating groups, such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, when introduced into the acridine ring, generally lead to an increase in the fluorescence quantum yield. clockss.orgd-nb.info The position of these substituents is also critical. For example, electron-donating groups at the 5- or 7-position can enhance fluorescence intensity due to extended conjugation through the molecule. clockss.org In contrast, electron-withdrawing groups tend to have the opposite effect, decreasing the fluorescence quantum yield. d-nb.info

Studies on thermochemiluminescent acridine-containing 1,2-dioxetanes have shown that the introduction of methyl groups into the acridine ring can lead to a marked increase in fluorescence quantum yields. nih.gov Specifically, tri- and tetramethyl-substituted acridones exhibited the highest quantum yields, in the range of 0.48-0.52. nih.gov

The solvent polarity also plays a role in the fluorescence properties of acridine derivatives. clockss.org A decrease in solvent polarity can cause a slight blue shift in the emission spectrum and a small increase in the quantum yield. clockss.org The nature of the substituent at the 9-position is a key determinant of the compound's fluorescent behavior. Modifications at this position can lead to significant changes in the Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net For example, the introduction of a ditolylamine substituent at the 9-position of acridine results in a molecule whose fluorescence maximum is highly dependent on solvent polarity. photonics.ru

Table 2: Fluorescence Quantum Yield of Acridine Derivatives

Compound Substituent(s) Fluorescence Quantum Yield (ΦF) Reference
Tri- and tetramethyl-substituted acridones 3 or 4 methyl groups 0.48 - 0.52 nih.gov
Aflatoxin B1 Alkoxy at C-7 5 times more fluorescent than 5-methoxycoumarin clockss.org

SAR of Cytotoxic Activity in Various Cancer Cell Lines

The cytotoxic activity of this compound and its derivatives against various cancer cell lines is a central focus of research. nih.gov SAR studies have been instrumental in identifying structural features that enhance this activity. The planar acridine core's ability to intercalate with DNA is a primary mechanism of cytotoxicity. researchgate.net

Modifications to the acridine ring and the side chains attached to it can significantly impact cytotoxic potency. For instance, in a series of acridine derivatives, those with electron-withdrawing groups showed more potent anticancer activity. mdpi.com The presence of an N,N-diethylamine moiety in some acridine derivatives was found to influence their in vitro antiproliferative activity, with some compounds showing higher growth-inhibitory activity against multidrug-resistant (MDR) K562/ADM cells than against the sensitive K562 cells. benthamdirect.com

The steric properties of substituents also play a crucial role. Studies on N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) analogues revealed that while the electronic properties of substituents did not markedly affect cytotoxicity, steric bulk was important, with larger groups leading to a loss of activity. nih.gov

The reactivity of the isothiocyanate group is also a key factor. This compound has been shown to react with cellular thiols, such as glutathione (B108866), which can modulate its cytotoxic effects. nih.gov In contrast, its cytosine adduct, N-(9-acridinylthiocarbamoyl) cytosine, does not react with cellular thiols and exhibits a different mode of action. nih.gov

Table 3: Cytotoxicity of Acridine Derivatives in Cancer Cell Lines

Compound Cancer Cell Line IC50/GI50 Value Reference
This compound (AcITC) L1210 (murine leukemia) Micromolar range nih.gov
N-(9-acridinylthiocarbamoyl) cytosine (AcTCC) L1210 (murine leukemia) Micromolar range nih.gov
Acridine-thiosemicarbazide derivative (4d) MT-4 10.96 ± 0.62 μM nih.gov
Acridine-thiosemicarbazide derivative (4e) MT-4 11.63 ± 0.11 μM nih.gov
Acridine-thiosemicarbazide derivative (4b) MT-4 15.73 ± 0.90 μM nih.gov
Acridine-thiosemicarbazide derivative (4a) MT-4 18.42 ± 1.18 μM nih.gov
Lupane carboxamide (4) NCI-60 panel 1.09 to 54.40 µM semanticscholar.org
Lupane carboxamide (5) NCI-60 panel 1.09 to 54.40 µM semanticscholar.org
Betulinic acid diethylentriamine conjugate (6) NCI-60 panel 1.09 to 54.40 µM semanticscholar.org

Structural Modifications Impacting Antimicrobial Efficacy

Acridine derivatives have a long history of use as antimicrobial agents, and their efficacy is closely tied to their chemical structure. oup.com The primary mechanism of action is believed to be the intercalation of the planar acridine ring into bacterial DNA. ekb.eg

The presence and nature of substituents on the acridine ring are critical for antimicrobial activity. In a series of nonclassical acridine analogues, the introduction of a 4-nitrophenyl group resulted in a compound with significantly enhanced bacteriostatic activity compared to the unsubstituted analogue. ekb.eg This suggests that electron-withdrawing groups can potentiate antimicrobial effects. ekb.eg

The planarity of the tricyclic system is also vital for antimicrobial action. oup.comekb.eg Modifications that alter this planarity, such as the introduction of geminal methyl groups, can affect the lipophilicity and steric properties of the molecule, thereby influencing its antimicrobial potency. ekb.eg

The isothiocyanate group itself has been shown to possess antimicrobial properties. Studies on various isothiocyanates have demonstrated their effectiveness against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and oral pathogens. mdpi.comjmb.or.kr The chemical structure of the isothiocyanate, particularly the nature of the group attached to the -NCS moiety, is a key determinant of its antimicrobial spectrum and potency. For example, aromatic isothiocyanates like benzyl-isothiocyanate (BITC) and phenylethyl-isothiocyanate (PEITC) have shown greater antibacterial effectiveness than aliphatic ones like allyl-isothiocyanate (AITC). mdpi.comnih.gov

In a study of acridine thiosemicarbazide (B42300) derivatives, compound 4c, which contains a thiosemicarbazide moiety, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some antifungal activity. nih.gov This highlights the potential for developing novel antimicrobial agents by modifying the side chain at the 9-position of the acridine ring.

Table 4: Antimicrobial Activity of Acridine and Isothiocyanate Derivatives

Compound Organism MIC (Minimum Inhibitory Concentration) Reference
Atypical acridine derivative (22) Not specified 7 µg/mL ekb.eg
4-Nitrophenyl acridine derivative (13) Not specified 0.031 mg/mL ekb.eg
Acridine thiosemicarbazide derivative (4c) Staphylococcus aureus 10 µM nih.gov
Acridine thiosemicarbazide derivative (4c) Candida albicans 10 µM nih.gov
Benzyl-isothiocyanate (BITC) MRSA 2.9 - 110 µg/mL mdpi.com

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and three-dimensional structure of 9-isothiocyanatoacridine and its analogues. nih.govgrafiati.com Methods like DFT, using functionals such as B3LYP with basis sets like 6-311+G(d,p) or 6-31G(d,p), as well as semi-empirical (like AM1) and ab initio methods, are frequently employed. nih.govchempap.orgcas.cz

These calculations provide insights into the molecular geometry, confirming the planar nature of the acridine (B1665455) core and the orientation of the isothiocyanate substituent. For derivatives such as acridinylthioureas, quantum-chemical optimization has confirmed an unscrewed orientation between the acridine and thiourea (B124793) planes, with free rotation of the 9-substituent in relation to the acridine skeleton. chempap.org

Electronic structure calculations are crucial for understanding the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. researchgate.netlibretexts.org Key parameters derived from these calculations include atomic charges, bond polarizations, and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, in related acridine derivatives, DFT-calculated atomic charges have been used to confirm bond polarization effects observed in NMR spectra. nih.gov The molecular formula for this compound is C₁₄H₈N₂S. nih.gov

Table 1: Calculated Properties of this compound and Related Derivatives

Calculation MethodCompound TypeInvestigated PropertyKey FindingReference
DFT (B3LYP/6-311+G(d,p))4-Acridonecarboxamide iminesMolecular Structure, NMR/IR dataCharacterized molecular conformation and hydrogen bonding states. nih.gov
AM1, ab initioAcridin-9-ylthioureasMolecular GeometryConfirmed free rotation of the 9-substituent and an unscrewed orientation of the acridine and thiourea planes. chempap.org
DFT (B3LYP/6-31G(d,p))Acridin-9-ylthioureasElectronic StructureElucidated electronic structures and tautomeric forms. cas.cz
MO Study9-Isothiocyanatoacridines with GlycineMolecular and Electronic StructureInvestigated the electronic properties of the conjugate. cas.cz

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques used to predict and analyze how this compound and its derivatives interact with biological macromolecules, such as proteins and nucleic acids. nih.govnih.govbiorxiv.org These methods are fundamental in structure-based drug design. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. nrfhh.comdlshsi.edu.ph Software like AutoDock Vina is commonly used for these predictions. nrfhh.comdlshsi.edu.ph For example, docking studies on novel 9-anilinoacridine (B1211779) derivatives with topoisomerase II have been performed to predict binding modes and affinities. researchgate.net Similarly, docking has been used to study the interactions of other isothiocyanates with enzymes like cyclooxygenase (COX), identifying key amino acid residues involved in the binding, such as Tyr385, Trp387, and Ser530 for a selective COX-2 inhibitor. nih.govrsc.org Although specific docking studies on this compound were not detailed in the provided results, the methodology is directly applicable to predict its interactions with various biological targets.

Molecular dynamics (MD) simulations provide a dynamic view of the biomolecular complex, revealing the physical movements of atoms and molecules over time. wikipedia.orgrsc.org These simulations, often performed using software like Desmond, can assess the stability of the ligand-receptor complex predicted by docking. mdpi.com MD simulations can elucidate conformational changes in both the ligand and the protein upon binding and provide a more detailed understanding of the interaction energetics. nih.govmdpi.com For instance, MD simulations have been used to study the interaction of various drug-conjugated peptides with cell membranes, analyzing structural rearrangements and interactions. mdpi.com

Table 2: Application of Docking and MD Simulations in Acridine/Isothiocyanate Research

TechniqueSystem StudiedPurposeKey InsightsReference
Molecular DockingNovel Oxazine substituted 9-AnilinoacridinesTopoisomerase II InhibitionIdentified binding modes and affinity, predicting potential antitumor activity. researchgate.net
Molecular DockingIsothiocyanate derivativesCOX-1/COX-2 InhibitionPredicted binding affinity and selectivity, identifying potential anti-inflammatory candidates. nih.govrsc.org
Molecular Docking3-ArylcoumarinsAntibacterial ActivityIdentified binding sites on S. aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. mdpi.com
Molecular DynamicsDrug-conjugated peptidesMembrane InteractionRevealed conformational rearrangements of peptides upon membrane interaction. mdpi.com

Theoretical Prediction of Tautomeric Forms and Conformational Analysis

Theoretical calculations are crucial for investigating the tautomerism and conformational landscape of this compound and its derivatives. nih.gov Tautomers are isomers that readily interconvert, and their relative stability can significantly impact a molecule's chemical and biological properties. chemrxiv.org

For derivatives of this compound, such as acridinylthioureas, quantum chemical calculations have been used to explore the equilibrium between different tautomeric forms. chempap.orgcas.cz Studies on acridinylisothioureas have shown that the imino (C-9=N) tautomeric structure is energetically more favorable than the corresponding thiol form. chempap.orgresearchgate.net Ab initio and DFT calculations have been employed to quantify the energy differences between these tautomers. cas.czresearchgate.net For example, in one study, the energy of a thiol structure was found to be about 50.71 kJ/mol more advantageous than another tautomer. researchgate.net

Conformational analysis involves exploring the different spatial arrangements of a molecule that arise from the rotation around single bonds. nih.goviupac.org For this compound derivatives, a key conformational feature is the rotation of the substituent at the 9-position relative to the acridine plane. chempap.org Quantum-chemical optimizations have confirmed the free rotation of this substituent, indicating a degree of conformational flexibility. chempap.orgresearchgate.net Understanding the preferred conformations and the energy barriers between them is essential, as the specific shape of the molecule often dictates its ability to bind to a biological target.

Table 3: Theoretical Tautomer and Conformer Analysis of Acridine Derivatives

Compound TypeComputational MethodSubject of AnalysisFindingReference
AcridinylisothioureasAM1, ab initioTautomerismThe imino (C-9=N) tautomeric structure is more favorable. chempap.orgresearchgate.net
AcridinylisothioureasAM1ConformationConfirmed an unscrewed orientation of acridine and thiourea planes and free rotation of the 9-substituent. chempap.org
AcridinylthioureasB3LYP/6-31G(d,p)Tautomerism & ConfigurationInvestigated the relative energies of different tautomeric forms and stereoisomers (E/Z configuration). cas.cz

In Silico Screening and Design of Novel this compound Derivatives

In silico screening and computational design are powerful strategies for discovering novel derivatives of this compound with enhanced biological activity or improved physicochemical properties. dlshsi.edu.phnih.gov These approaches use computational models to predict the properties of hypothetical compounds, allowing researchers to prioritize the synthesis and testing of the most promising candidates.

The process often begins with a lead compound, such as this compound. Virtual libraries of derivatives can be generated by making systematic modifications to the parent structure, such as adding different substituents to the acridine rings. These virtual compounds are then subjected to high-throughput computational screening. This can involve:

Molecular Docking: Screening the virtual library against a specific biological target to identify compounds with high predicted binding affinities. researchgate.net For example, new isothiocyanate derivatives were screened against COX-1 and COX-2, leading to the identification of compounds I1 and I1c as potent and selective inhibitors. nih.govrsc.org

ADME/T Prediction: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed molecules. dlshsi.edu.phresearchgate.net This helps to filter out compounds that are unlikely to be successful drugs due to poor pharmacokinetic profiles or potential toxicity. nih.gov

Structure-activity relationship (SAR) studies, guided by these computational results, can then inform the design of further generations of compounds. nih.gov For instance, after identifying a top-ranked molecule through docking, further derivatization can be performed in silico to produce a compound with even higher predicted binding energy. dlshsi.edu.ph This rational, computation-driven approach accelerates the drug discovery process and can lead to the development of more effective therapeutic agents based on the this compound scaffold. researchgate.net

Q & A

Q. Can this compound be integrated into materials science or environmental chemistry research?

  • Methodological Answer : Yes. Its fluorescence properties enable applications in:
  • Sensor development : Immobilize on silica nanoparticles for heavy metal detection (e.g., Hg²⁺ via thiol quenching).
  • Pollutant tracking : Use as a derivatizing agent to quantify amine-containing contaminants in water via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.